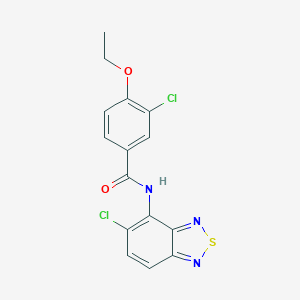![molecular formula C21H27N3O2 B251114 N-[4-(4-methylpiperazin-1-yl)phenyl]-3-propoxybenzamide](/img/structure/B251114.png)
N-[4-(4-methylpiperazin-1-yl)phenyl]-3-propoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-methylpiperazin-1-yl)phenyl]-3-propoxybenzamide, also known as MP-10, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MP-10 is a selective dopamine D3 receptor antagonist, which means it has the potential to be used in the treatment of various neurological and psychiatric disorders.
Wirkmechanismus
N-[4-(4-methylpiperazin-1-yl)phenyl]-3-propoxybenzamide acts as a selective antagonist of the dopamine D3 receptor, which is predominantly expressed in the mesolimbic pathway of the brain. By blocking the activity of this receptor, this compound has the potential to modulate the release of dopamine, a neurotransmitter that plays a crucial role in the regulation of mood, motivation, and reward.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects on the brain. Studies have demonstrated that it can reduce drug-seeking behavior in animals, decrease the release of dopamine in specific brain regions, and modulate the activity of other neurotransmitters such as glutamate and GABA.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-[4-(4-methylpiperazin-1-yl)phenyl]-3-propoxybenzamide is its selectivity for the dopamine D3 receptor, which makes it a valuable tool for studying the role of this receptor in various neurological and psychiatric disorders. However, one limitation of this compound is its relatively low potency, which means that high concentrations are required to achieve significant effects.
Zukünftige Richtungen
There are several potential future directions for research on N-[4-(4-methylpiperazin-1-yl)phenyl]-3-propoxybenzamide. One area of interest is the development of more potent and selective dopamine D3 receptor antagonists, which could have improved therapeutic efficacy. Another direction is the investigation of this compound's effects on other neurotransmitter systems, such as serotonin and norepinephrine, which could provide further insights into its potential therapeutic applications. Additionally, research could focus on the development of novel drug delivery systems for this compound, which could improve its bioavailability and reduce side effects.
Synthesemethoden
The synthesis of N-[4-(4-methylpiperazin-1-yl)phenyl]-3-propoxybenzamide involves the reaction of 4-methylpiperazine with 4-bromoaniline, followed by the reaction of the resulting compound with 3-propoxybenzoyl chloride. The final product is obtained through crystallization and purification.
Wissenschaftliche Forschungsanwendungen
N-[4-(4-methylpiperazin-1-yl)phenyl]-3-propoxybenzamide has been extensively studied in various scientific fields, including pharmacology, neuroscience, and psychiatry. Its potential therapeutic applications include the treatment of drug addiction, schizophrenia, and Parkinson's disease.
Eigenschaften
Molekularformel |
C21H27N3O2 |
|---|---|
Molekulargewicht |
353.5 g/mol |
IUPAC-Name |
N-[4-(4-methylpiperazin-1-yl)phenyl]-3-propoxybenzamide |
InChI |
InChI=1S/C21H27N3O2/c1-3-15-26-20-6-4-5-17(16-20)21(25)22-18-7-9-19(10-8-18)24-13-11-23(2)12-14-24/h4-10,16H,3,11-15H2,1-2H3,(H,22,25) |
InChI-Schlüssel |
MWNWETKTDSXISZ-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C |
Kanonische SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-fluorobenzamide](/img/structure/B251031.png)





![N-{[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]carbamothioyl}thiophene-2-carboxamide](/img/structure/B251039.png)
![N-{[6-(acetylamino)-1,3-benzothiazol-2-yl]carbamothioyl}-4-chlorobenzamide](/img/structure/B251043.png)


![4-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide](/img/structure/B251048.png)
![N-{[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]carbamothioyl}-2-phenoxyacetamide](/img/structure/B251049.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B251050.png)
![N-[4-(4-butyryl-1-piperazinyl)phenyl]-3-isopropoxybenzamide](/img/structure/B251051.png)
